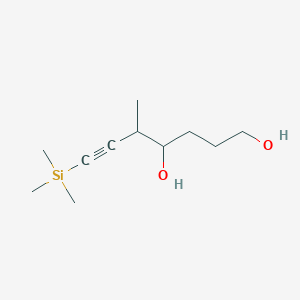![molecular formula C14H13N5S B12589978 Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)
Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a triazinoindole core, which is a significant structure in medicinal chemistry due to its potential pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share a similar indole core but differ in their functional groups and biological activities.
Triazine Derivatives: Compounds such as melamine and cyanuric acid contain the triazine ring but lack the indole structure.
Uniqueness
Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is unique due to its combined indole and triazine structures, which confer distinct chemical and biological properties . This dual structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Eigenschaften
Molekularformel |
C14H13N5S |
|---|---|
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C14H13N5S/c1-3-9-4-5-11-10(8-9)12-13(19(11)2)16-14(18-17-12)20-7-6-15/h4-5,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
XHFARVAKNIYOOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)
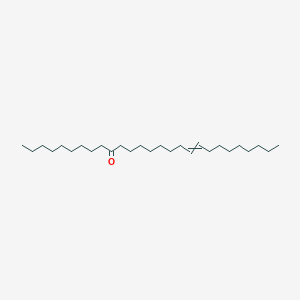
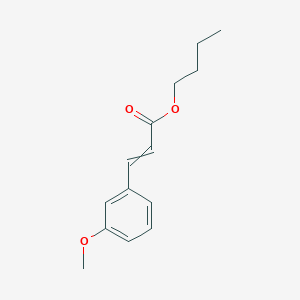

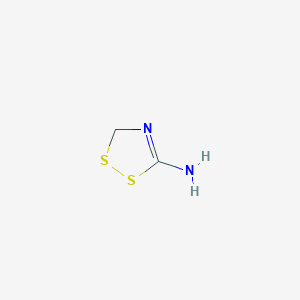
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
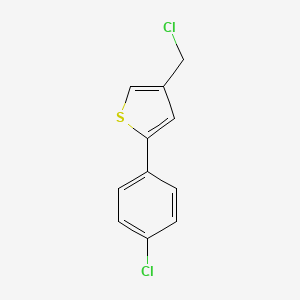
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)

![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
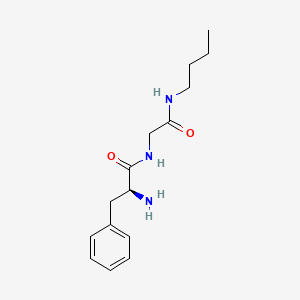
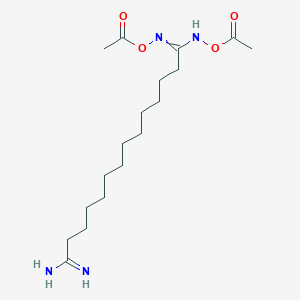
![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)
